![molecular formula C22H22Cl2N2O2 B5121172 3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5121172.png)
3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. The compound has also been shown to interact with the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione have been extensively studied in animal models. The compound has been shown to increase the levels of GABA in the brain, which leads to a reduction in neuronal excitability. This effect is thought to underlie the anticonvulsant and analgesic properties of the compound. The compound has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione in lab experiments include its well-established synthesis method, its potent pharmacological effects, and its potential applications in the treatment of various neurological and psychiatric disorders. However, the compound has some limitations, including its low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
The future directions for research on 3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione include further investigation of its mechanism of action, its potential use in the treatment of various neurological and psychiatric disorders, and the development of more efficient synthesis methods. Additionally, the compound could be further modified to improve its pharmacological properties, such as its solubility and selectivity for specific receptors. Overall, 3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione is a promising compound that has the potential to contribute to the development of new treatments for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione involves the reaction of 3,5-dichlorophenylacetic acid with benzylamine followed by cyclization with ethyl acetoacetate. The resulting compound is then hydrogenated in the presence of a palladium catalyst to yield the final product. This method has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O2/c23-17-11-18(24)13-19(12-17)26-21(27)14-20(22(26)28)25-8-6-16(7-9-25)10-15-4-2-1-3-5-15/h1-5,11-13,16,20H,6-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBJZNQZDJCBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperidin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.